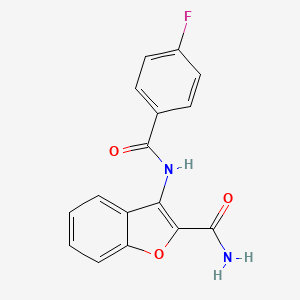
3-(4-Fluorobenzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzamido)benzofuran-2-carboxamide is a synthetic compound. It is a derivative of benzofuran, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds have unique therapeutic potentials and are involved in various clinical drugs . They have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular formula of this compound is C16H11FN2O3. The benzofuran moiety is the main component of this compound . Benzofuran is a heterocyclic compound that is composed of fused benzene and furan rings .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are complex and varied. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Anticancer Potential
A study focused on synthesizing novel coumarin-3-carboxamide derivatives, including 4-fluoro and 2,5-difluoro benzamide derivatives, revealed their potential in inhibiting cancer cell growth. The 4-fluorobenzamide derivative showed significant potency against HepG2 and HeLa cancer cell lines, with low cytotoxicity against normal cell lines. This suggests a potential application in anticancer therapy (Phutdhawong et al., 2021).
Structural and Vibrational Properties
Research on 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea provided insights into the crystal structure and vibrational properties of compounds with benzamide moieties. This information is valuable for understanding the behavior of such compounds in different environments, which is crucial for their application in various scientific fields (Saeed et al., 2010).
Cytotoxic Effects in Cancer Research
N-(Ferrocenylmethyl)benzene-carboxamide derivatives were synthesized and studied for their cytotoxic effects on breast cancer cell lines. This research highlights the potential use of benzamide derivatives in cancer treatment, particularly for their targeted cytotoxicity (Kelly et al., 2007).
Histone Deacetylase Inhibition
Benzamide derivatives, such as MS-27-275, have been investigated for their ability to inhibit histone deacetylase, demonstrating significant antitumor efficacy in various tumor cell lines and in vivo models. This suggests a potential application in developing novel chemotherapeutic strategies (Saito et al., 1999).
Antifungal Potential
A study on benzofuran-1,2,3-triazole hybrids, including a compound with a 4-fluorobenzamido moiety, showed significant antifungal activity against certain rot fungi. This indicates a potential application of these compounds as fungicidal preservatives (Abedinifar et al., 2020).
Imaging Applications in Oncology
Research involving fluorine-containing benzamide analogs developed for PET imaging of sigma-2 receptor status in solid tumors highlights the diagnostic applications of benzamide derivatives in oncology (Tu et al., 2007).
Future Directions
Benzofuran compounds, including 3-(4-Fluorobenzamido)benzofuran-2-carboxamide, have unique therapeutic potentials and are involved in various clinical drugs . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering . Many of the described benzofurans are promising candidates for development as anticancer agents .
properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-10-7-5-9(6-8-10)16(21)19-13-11-3-1-2-4-12(11)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKPTNGJUYNFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

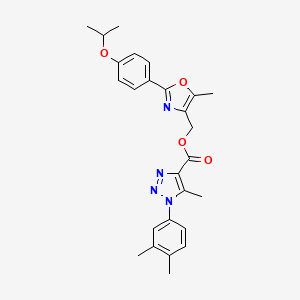
![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2829445.png)
![3,4-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2829449.png)
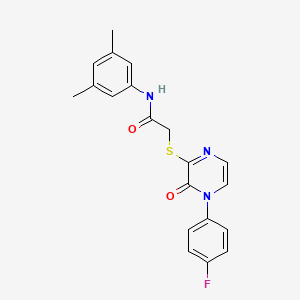

![(E)-1-(4-methylbenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2829456.png)

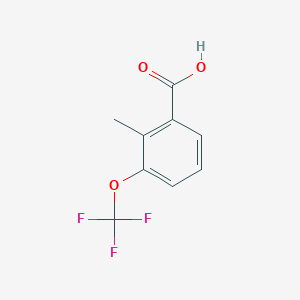

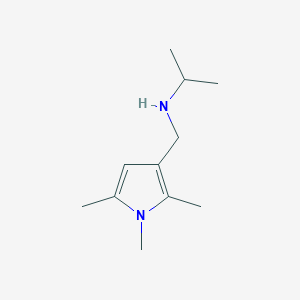
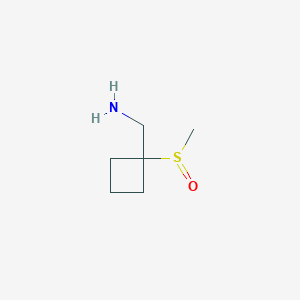
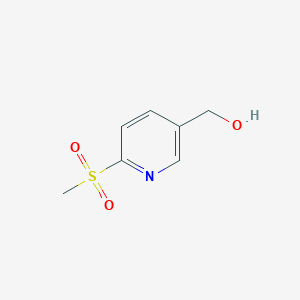

![N-[5-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide](/img/structure/B2829464.png)